methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It contains acarbamoyl functional group , which is known to interact with various biological targets, including enzymes and receptors. The presence of a benzylic position suggests potential interactions with aromatic residues in proteins.
Mode of Action
Thecarbamoyl functional group is known to form hydrogen bonds with its targets, leading to changes in their activity. The benzylic position may undergo substitution reactions, potentially leading to the formation of covalent bonds with its targets.
Biochemical Pathways
Compounds containing acarbamoyl functional group are known to be involved in various biochemical pathways, including those related to protein synthesis and metabolism.
Pharmacokinetics
The presence of acarbamoyl functional group suggests potential for hydrophilic interactions, which could influence absorption and distribution. The benzylic position may be susceptible to metabolic transformations, potentially affecting the compound’s elimination.
Result of Action
The interaction of thecarbamoyl functional group with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the carbamoyl functional group and the benzylic position may be influenced by pH. Additionally, the compound’s stability could be affected by temperature and light exposure.
Biological Activity
Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a compound with the CAS number 1040678-89-4, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O4S, with a molecular weight of 397.4 g/mol. The chemical structure features a tetrahydroquinazoline core with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, a study on quinazoline derivatives indicated that they could inhibit tumor growth by promoting programmed cell death in breast cancer cells.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Research Findings : Compounds with a similar structure have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Data Table: Summary of Biological Activities
Safety and Toxicity
While exploring the biological activities, it is critical to consider safety profiles:
- Toxicity Studies : According to available data, some derivatives may exhibit toxicity towards aquatic life and could be harmful if ingested or inhaled. Safety assessments are essential before clinical applications.
Properties
IUPAC Name |
methyl 3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12-3-5-13(6-4-12)10-21-17(24)11-23-18(25)15-8-7-14(19(26)27-2)9-16(15)22-20(23)28/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTCAHFENNAVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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